An In-depth Technical Guide to endo-BCN-L-Lysine: A Core Component in Bioconjugation and Targeted Therapeutics
An In-depth Technical Guide to endo-BCN-L-Lysine: A Core Component in Bioconjugation and Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endo-BCN-L-Lysine is a critical chemical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. As a bifunctional linker incorporating the strained alkyne bicyclo[6.1.0]nonyne (BCN), it is a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This technical guide provides a comprehensive overview of endo-BCN-L-Lysine, including its chemical properties, detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and its application in the targeted degradation of proteins implicated in signaling pathways crucial to cancer progression.
Introduction to endo-BCN-L-Lysine
Endo-BCN-L-Lysine is an amino acid derivative that features an endo-isomer of bicyclo[6.1.0]nonyne (BCN) attached to the side chain of L-lysine. The defining characteristic of this molecule is the presence of the strained cyclooctyne ring of BCN. This inherent ring strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage, making it an ideal strategy for conjugating molecules to biological macromolecules under physiological conditions.[1][3]
The lysine component of the molecule provides a versatile handle for incorporation into peptide synthesis or for attachment to other molecules via standard amine chemistry. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.[4] These properties have positioned endo-BCN-L-Lysine as a valuable linker in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) for targeted cancer therapy and proteolysis-targeting chimeras (PROTACs) for the targeted degradation of disease-causing proteins.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties and reactivity data for endo-BCN-L-Lysine and its derivatives is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆N₂O₄ | |
| Molecular Weight | 322.40 g/mol | |
| CAS Number | 1493802-96-2 | |
| Solubility | Soluble in DMSO | |
| Purity | Typically >95% (HPLC) | |
| Storage | Store at -20°C to -80°C, protected from light |
Experimental Protocols
Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN-L-Lysine
This protocol describes a representative method for the site-specific conjugation of a drug-linker to an antibody via SPAAC using an endo-BCN-L-Lysine derivative.
Materials:
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Monoclonal antibody (mAb) with a site-specifically introduced azide group (e.g., via unnatural amino acid incorporation).
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endo-BCN-linker-payload (e.g., endo-BCN-PEG-MMAE).
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Phosphate-buffered saline (PBS), pH 7.4.
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Amicon Ultra centrifugal filter units (or similar for buffer exchange).
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Hydrophobic Interaction Chromatography (HIC) system.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
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Mass Spectrometer (e.g., Q-TOF).
Procedure:
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Antibody Preparation:
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If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.
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Concentrate the azide-containing antibody to a final concentration of 5-10 mg/mL.
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SPAAC Reaction:
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Dissolve the endo-BCN-linker-payload in DMSO to prepare a 10 mM stock solution.
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Add a 5- to 10-fold molar excess of the endo-BCN-linker-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
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Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
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Purification of the ADC:
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Remove the unreacted endo-BCN-linker-payload and DMSO by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.
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Perform multiple wash steps to ensure complete removal of small molecule impurities.
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Characterization of the ADC:
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Drug-to-Antibody Ratio (DAR) Determination:
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Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times. The average DAR can be calculated from the peak areas of the different drug-loaded species.
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Alternatively, use RP-HPLC coupled with mass spectrometry (RP-LC-MS) to determine the masses of the light and heavy chains and calculate the DAR.
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Purity and Aggregation Analysis:
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Assess the purity and presence of aggregates in the final ADC product using size-exclusion chromatography (SEC).
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Mass Confirmation:
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Confirm the molecular weight of the intact ADC and its subunits using mass spectrometry.
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Synthesis of a BRD4-Targeting PROTAC using an endo-BCN-L-Lysine Linker
This protocol outlines a general strategy for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing an endo-BCN-L-Lysine containing linker.
Materials:
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JQ1-azide (BRD4 ligand with an azide handle).
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endo-BCN-L-Lysine-Pomalidomide (linker-E3 ligase ligand conjugate).
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DMSO.
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Preparative HPLC system.
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NMR spectrometer.
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High-resolution mass spectrometer (HRMS).
Procedure:
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SPAAC Reaction:
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Dissolve JQ1-azide (1 equivalent) and endo-BCN-L-Lysine-Pomalidomide (1.1 equivalents) in DMSO.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Purification:
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Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative HPLC to obtain the desired PROTAC.
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Characterization:
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Confirm the structure of the purified PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
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Visualization of Experimental Workflows and Signaling Pathways
General Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis via SPAAC and subsequent characterization.
PROTAC-Mediated Targeted Protein Degradation
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Targeted Degradation of BRD4 and Downstream Signaling
Caption: Signaling consequences of BRD4 degradation by a PROTAC.
Conclusion
Endo-BCN-L-Lysine has emerged as a powerful and versatile tool for the construction of complex bioconjugates with significant therapeutic potential. Its high reactivity and selectivity in copper-free click chemistry reactions make it an ideal linker for the development of site-specific ADCs and targeted protein degraders like PROTACs. The detailed protocols and workflows presented in this guide provide a framework for the application of endo-BCN-L-Lysine in drug discovery and development, offering researchers the means to create novel, highly specific, and potent therapeutic agents. As our understanding of targeted therapies continues to grow, the importance of precise and stable bioconjugation strategies, enabled by reagents such as endo-BCN-L-Lysine, will undoubtedly increase.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
